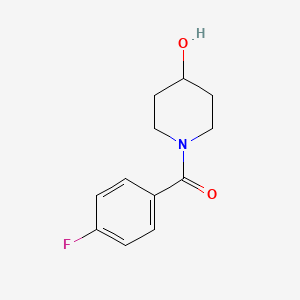

(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone

Description

(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is a ketone derivative featuring a fluorophenyl group linked to a hydroxypiperidine ring via a methanone bridge. Its structure combines aromatic and heterocyclic moieties, making it a candidate for pharmacological applications, particularly in central nervous system (CNS) targeting due to similarities with neuroleptic agents like haloperidol . The hydroxypiperidine group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition .

Properties

IUPAC Name |

(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEMLPXMOWMTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651307 | |

| Record name | (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082882-95-8 | |

| Record name | (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxypiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzoyl piperidine.

Reduction: Formation of (4-fluorophenyl)(4-hydroxypiperidin-1-yl)methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 NMDA Receptor Modulation

One of the most significant applications of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is its role as a modulator of N-methyl-D-aspartate (NMDA) receptors. Research indicates that compounds with similar structural motifs can act as antagonists at the NR2B subunit of NMDA receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. For instance, a study highlighted a chromanol analogue that exhibited high affinity for the NMDA receptor, suggesting that (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone could serve as a tool for further exploration of NMDA receptor functions and therapeutic interventions against glutamate toxicity .

1.2 Antimicrobial and Antioxidant Activities

Recent studies have explored the antimicrobial and antioxidant properties of related compounds. Comparative analyses have shown that derivatives of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone exhibit varying degrees of antibacterial activity against common pathogens. Additionally, these compounds have demonstrated potential in scavenging free radicals, indicating their utility in developing antioxidant therapies .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone and its biological activity is crucial for drug design. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and fluorophenyl group can significantly influence receptor binding affinity and selectivity.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Binding Affinity (Ki, nM) | Activity Description |

|---|---|---|

| (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | 20 | Moderate antagonist at NR2B NMDA receptor |

| (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol | 15 | High affinity; protective against glutamate toxicity |

| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | 35 | Lower affinity; less effective than fluorinated variant |

Potential Therapeutic Uses

3.1 Neurological Disorders

The modulation of NMDA receptors suggests that (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone could be developed into treatments for various neurological conditions. Its ability to protect neurons from excitotoxicity positions it as a candidate for further research in neuroprotection.

3.2 Antimicrobial Treatments

Given the antimicrobial properties observed in related compounds, there is potential for developing new antibiotics or adjunct therapies to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Chlorophenyl Analogs

- (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone: Replacing fluorine with chlorine increases steric bulk and electron-withdrawing effects. Crystallographic studies show a dihedral angle of 51.6° between the chlorophenyl and hydroxypiperidine rings, compared to a more orthogonal orientation (89.5°) in non-hydroxylated analogs. This affects intermolecular hydrogen bonding (O–H⋯O) and crystal packing .

- Haloperidol: A butyrophenone derivative with a 4-fluorophenyl group and a 4-chlorophenyl-hydroxypiperidine moiety. Its extended alkyl chain enhances dopamine receptor antagonism, a feature absent in the simpler methanone structure .

b. Methyl-Substituted Analogs

- (4-Methylphenyl)(4-hydroxypiperidin-1-yl)methanone: Substituting fluorine with methyl reduces electronegativity, altering electronic properties. Computational studies reveal decreased dipole moments (≈2.5 D) compared to fluorophenyl analogs (≈3.8 D), impacting nonlinear optical behavior .

Modifications to the Piperidine Ring

- (3-Chloro-4-fluorophenyl)(4-fluoro-piperidin-4-yl)methanone: Incorporates a fluorinated piperidine ring, synthesized via reductive amination. The additional fluorine enhances metabolic stability but reduces aqueous solubility (logP ≈ 3.2 vs. 2.5 for the hydroxypiperidine analog) .

- 4-F-3-Methyl-α-PVP Hydrochloride : A pyrrolidine-based analog with a fluorophenyl group. Structural characterization via NMR and FTIR highlights the role of salt formation (e.g., hydrochloride) in stabilizing the compound .

Heterocyclic and Hybrid Structures

- Such hybrids are explored as kinase inhibitors due to enhanced binding affinity .

- (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: Bromine substitution increases molecular weight (MW ≈ 375 g/mol) and polarizability, favoring halogen bonding in receptor interactions .

Physicochemical and Spectroscopic Properties

Biological Activity

(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is a compound that has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an inhibitor of certain enzymatic activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a fluorinated phenyl group attached to a hydroxypiperidine moiety, which is critical for its biological activity.

-

Inhibition of Tyrosinase :

- Tyrosinase (TYR) is an enzyme crucial in melanin biosynthesis. Compounds similar to (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone have been shown to inhibit TYR activity effectively. In studies, derivatives with a 4-fluorophenyl group demonstrated significant inhibitory effects against TYR from Agaricus bisporus, with some compounds exhibiting IC50 values in the low micromolar range .

- Antioxidant Activity :

- Neuroprotective Effects :

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its derivatives:

-

Study on Tyrosinase Inhibition : A study synthesized various derivatives and tested their inhibitory effects on TYR. The most promising compounds showed enhanced binding affinity due to the presence of the 4-fluorophenyl moiety, indicating that structural modifications can significantly impact efficacy .

Compound IC50 (μM) Cell Viability (%) at 25 μM Compound A 3.8 95 Compound B 5.0 90 Compound C 10.0 85 - Antioxidant Activity Assessment : The antioxidant capacity was assessed using DPPH radical scavenging assays, where derivatives were compared against standard antioxidants. The results indicated that some derivatives had comparable or superior activity compared to traditional antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.